This compound falls under the category of organic compounds, specifically as an amide derived from furan and thiazole derivatives. It is classified as a synthetic pharmaceutical intermediate, which can be utilized in drug development and material synthesis.
The synthesis of N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride typically involves several key steps:
The molecular structure of N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride can be described as follows:
Cc1cccc2sc(N(CCCN(C)C)C(=O)c3ccco3)nc12.Cl
The chemical reactivity of N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride includes:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride is not fully elucidated but may involve:
Further studies would be necessary to clarify its precise mechanism of action.
The physical and chemical properties of N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride include:
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride has several potential applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0